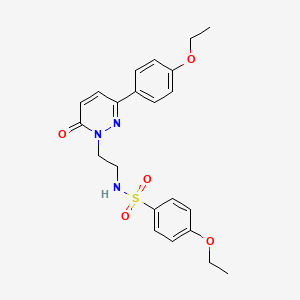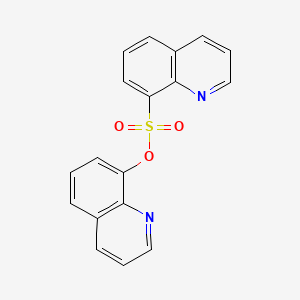
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-2,4-diones are a type of quinazolinones, which are nitrogen-containing heterocyclic compounds . They have been the subject of numerous studies due to their biological importance .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones has been presented . This involves the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions .
Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .
Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century . Various methods for this conversion have been developed, such as oxidative procedures by organic and inorganic reagents .
Physical And Chemical Properties Analysis
The crystal structure of a related compound, 6-methyl-3-phenylquinazoline-2,4 (1H,3H)-dione, was determined . In the crystal cell, two identical conformers of the compound were found connected by intramolecular hydrogen bonds .
Mecanismo De Acción
Target of Action
The primary targets of CHEMBL4439946, also known as F6548-3142, 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)acetamide, or EU-0093730, are currently unknown . The identification of a compound’s primary targets is crucial for understanding its mechanism of action.
Mode of Action
The mode of action of CHEMBL4439946 involves its interaction with its targets, leading to changes in cellular processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide in scientific research is its selectivity for TSPO. This allows researchers to study the specific role of TSPO in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in some experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several potential future directions for research on 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide. One area of interest is the development of more potent analogs of this compound that could be used in experimental settings where higher doses are required. Another area of interest is the development of imaging agents based on this compound, which could be used to visualize TSPO expression in vivo. Finally, there is potential for the development of therapeutic agents based on this compound, particularly in the field of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide involves several steps, starting with the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with ethyl bromoacetate. This intermediate is then reacted with phenethylamine to produce this compound. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylacetamide has been used extensively in scientific research as a tool to study the role of TSPO in various physiological and pathological processes. One of the main applications of this compound is in the field of neuroinflammation, where it has been shown to have anti-inflammatory effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of TSPO in the immune system, where it has been shown to modulate the function of immune cells such as macrophages and T cells.
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(19-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMCKLRVDGXJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)




![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)




